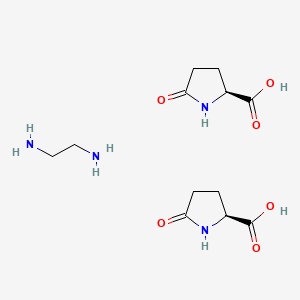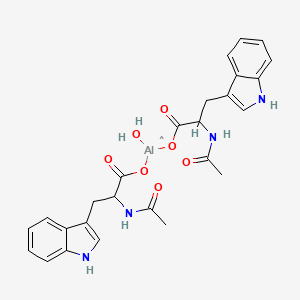
Disodium 6-chloro-6'-methoxy-4-methyl(2,2'-bibenzo(b)thiophene)-3,3'-diyl disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 6-chloro-6’-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate is a complex organic compound with the molecular formula C18H13ClO9S42Na It is known for its unique structural features, which include a bibenzo[b]thiophene core substituted with chloro, methoxy, and methyl groups, and two disulphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 6-chloro-6’-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate typically involves multi-step organic reactions. The starting materials often include 6-chloro-4-methyl-2,2’-bibenzo[b]thiophene and methoxy-substituted benzene derivatives. The synthesis process may involve:
Halogenation: Introduction of the chloro group.
Methoxylation: Introduction of the methoxy group.
Sulfonation: Introduction of the disulphate groups using reagents like sulfur trioxide or chlorosulfonic acid.
Neutralization: Conversion to the disodium salt form using sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 6-chloro-6’-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the disulphate groups.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce the corresponding thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 6-chloro-6’-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of disodium 6-chloro-6’-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Modulating Cellular Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 6-chloro-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate: Lacks the methoxy group.
Disodium 6-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate: Lacks the chloro group.
Disodium 6-chloro-6’-methoxy(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate: Lacks the methyl group.
Uniqueness
Disodium 6-chloro-6’-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups, along with the disulphate moieties, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
10126-92-8 |
|---|---|
Molekularformel |
C18H11ClNa2O9S4 |
Molekulargewicht |
581.0 g/mol |
IUPAC-Name |
disodium;[6-chloro-2-(6-methoxy-3-sulfonatooxy-1-benzothiophen-2-yl)-4-methyl-1-benzothiophen-3-yl] sulfate |
InChI |
InChI=1S/C18H13ClO9S4.2Na/c1-8-5-9(19)6-13-14(8)16(28-32(23,24)25)18(30-13)17-15(27-31(20,21)22)11-4-3-10(26-2)7-12(11)29-17;;/h3-7H,1-2H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
SJHIKXIBGBSJQX-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=C(S2)C3=C(C4=C(S3)C=C(C=C4)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)
